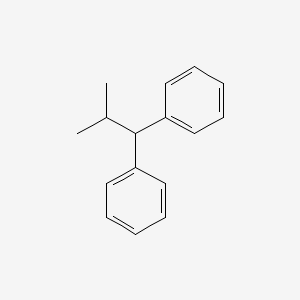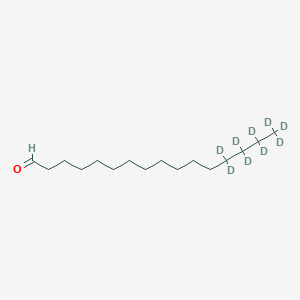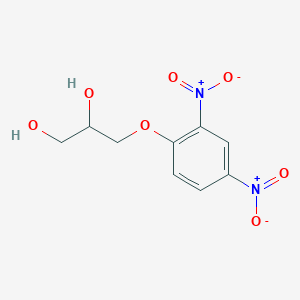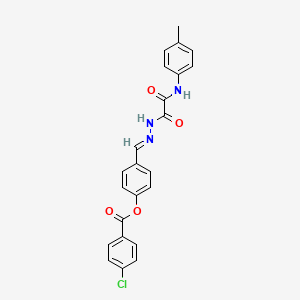
1,1-Diphenyl-2-methylpropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Diphenyl-2-methylpropane is an organic compound with the molecular formula C16H18 It is characterized by a central propane chain with two phenyl groups attached to the first carbon and a methyl group attached to the second carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Diphenyl-2-methylpropane can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts alkylation of benzene with 2-methylpropane-1,1-diyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound often involves similar Friedel-Crafts alkylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Diphenyl-2-methylpropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or alcohols depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different hydrocarbons.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Products such as 3,3-diphenyl-2-butanone and benzophenone.
Reduction: Various hydrocarbons depending on the extent of reduction.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
1,1-Diphenyl-2-methylpropane has several applications in scientific research:
Chemistry: Used as a model compound in studies of reaction mechanisms and kinetics.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the synthesis of other organic compounds and materials.
Mecanismo De Acción
The mechanism of action of 1,1-Diphenyl-2-methylpropane involves its interaction with various molecular targets. The phenyl groups can participate in π-π interactions with aromatic systems, while the central propane chain can undergo various chemical transformations. These interactions and transformations are crucial for its effects in different applications.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Diphenylethane: Similar structure but lacks the methyl group on the second carbon.
1,1-Diphenylpropane: Similar structure but with a different substitution pattern.
2,2-Diphenylpropane: Similar structure but with both phenyl groups on the second carbon.
Uniqueness
1,1-Diphenyl-2-methylpropane is unique due to the specific positioning of its phenyl and methyl groups, which influences its chemical reactivity and interactions. This unique structure makes it a valuable compound for various research applications.
Propiedades
Número CAS |
1634-11-3 |
|---|---|
Fórmula molecular |
C16H18 |
Peso molecular |
210.31 g/mol |
Nombre IUPAC |
(2-methyl-1-phenylpropyl)benzene |
InChI |
InChI=1S/C16H18/c1-13(2)16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16H,1-2H3 |
Clave InChI |
WYYWMBKUPQWNRU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetic acid](/img/structure/B11942653.png)

![6-(3-hydroxypropyl)-2-(1-methyl-2-oxo-3H-benzimidazol-5-yl)benzo[de]isoquinoline-1,3-dione](/img/structure/B11942658.png)


![7-Methyl-8-chloro-10-{2-[bis(2-hydroxyethyl)amino]ethyl}isoalloxazine hydrochloride](/img/structure/B11942671.png)
![2-((E)-{[4-(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)phenol](/img/structure/B11942678.png)



![1-Hydroxy-4-methylbicyclo[2.2.2]octan-2-one](/img/structure/B11942704.png)


